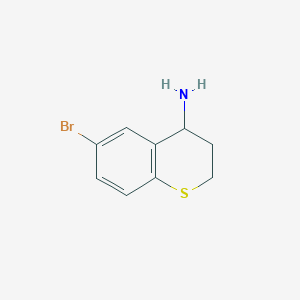

6-Bromothiochroman-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,4-dihydro-2H-thiochromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIVYWYYBBNZIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1N)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 6 Bromothiochroman 4 Amine

Reactions Involving the Amine Functionality

The primary amine group in 6-Bromothiochroman-4-amine is a versatile nucleophile and a key site for derivatization. It readily participates in reactions typical of primary amines, allowing for the introduction of various functional groups and the construction of larger molecular scaffolds.

N-alkylation and N-acylation are fundamental transformations for modifying the amine functionality, converting the primary amine into secondary or tertiary amines and amides, respectively.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond by replacing a hydrogen atom on the amine with an alkyl group. wikipedia.org A common method is the reaction with alkyl halides, where the amine acts as a nucleophile, displacing the halide. wikipedia.org However, this method can suffer from overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org More controlled methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, utilize alcohols as alkylating agents in the presence of a metal catalyst. nih.govwhiterose.ac.uk This process involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then forms an imine with the amine, followed by reduction to the alkylated amine. nih.gov

N-Acylation: The formation of an amide bond via N-acylation is one of the most common reactions involving amines. bath.ac.uk This transformation is typically achieved by reacting the amine with an acylating agent like an acyl chloride or an acid anhydride. masterorganicchemistry.com The high reactivity of these agents allows the reaction to proceed readily, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). masterorganicchemistry.com Alternatively, carboxylic acids can be coupled directly with the amine using a dehydrating agent or a coupling reagent to form an "active ester" intermediate, which is then attacked by the amine. masterorganicchemistry.com

Interactive Data Table: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product Structure | Product Name |

|---|---|---|---|

| N-Alkylation | Methyl iodide | N-Methyl-6-bromothiochroman-4-amine | |

| N-Alkylation | Benzyl bromide | N-Benzyl-6-bromothiochroman-4-amine | |

| N-Acylation | Acetyl chloride |  |

N-(6-bromothiochroman-4-yl)acetamide |

| N-Acylation | Benzoyl chloride |  |

N-(6-bromothiochroman-4-yl)benzamide |

Beyond simple N-acylation to form amides, the primary amine of this compound can be converted into other important functional groups such as ureas and thioureas.

Amides: As discussed previously, amide synthesis is a straightforward N-acylation process. The robustness of the amide bond makes it a cornerstone in medicinal chemistry and materials science. bath.ac.uk

Ureas: Urea derivatives are commonly synthesized by reacting an amine with an isocyanate. commonorganicchemistry.com This reaction is typically rapid and high-yielding, forming a disubstituted urea. Symmetrical ureas can be formed using phosgene (B1210022) or its safer equivalents, like carbonyldiimidazole (CDI), which first reacts with one equivalent of the amine to form an intermediate that is then attacked by a second equivalent. commonorganicchemistry.com Unsymmetrical ureas can be prepared in a stepwise fashion or by reacting the amine with a carbamate. commonorganicchemistry.comorganic-chemistry.org

Thioureas: The synthesis of thioureas mirrors that of ureas. A common method involves the reaction of the amine with an isothiocyanate. organic-chemistry.org Alternatively, thioureas can be prepared by reacting the amine with carbon disulfide in the presence of a suitable coupling agent or under conditions that promote the formation of a dithiocarbamate (B8719985) intermediate, which then reacts with another equivalent of amine. organic-chemistry.org

Interactive Data Table: Synthesis of Ureas and Thioureas

| Product Type | Reagent | Product Structure | Product Name |

|---|---|---|---|

| Urea | Phenyl isocyanate |  |

1-(6-bromothiochroman-4-yl)-3-phenylurea |

| Thiourea | Phenyl isothiocyanate |  |

1-(6-bromothiochroman-4-yl)-3-phenylthiourea |

| Urea | Carbonyldiimidazole (CDI) followed by Benzylamine |  |

1-Benzyl-3-(6-bromothiochroman-4-yl)urea |

The lone pair of electrons on the nitrogen atom makes the amine group of this compound a potent nucleophile, capable of initiating a variety of chemical reactions by attacking electron-deficient centers. This nucleophilicity allows it to participate in reactions such as Michael additions, ring-opening of epoxides, and condensation with carbonyl compounds. In these roles, the amine does not just become part of the final product but actively mediates the formation of new chemical bonds through its nucleophilic character. For instance, reaction with an α,β-unsaturated carbonyl compound would result in a conjugate addition product, while reaction with an epoxide would yield a β-amino alcohol derivative.

Transformations at the Bromine Substituent

The bromine atom attached to the aromatic ring of the thiochroman (B1618051) scaffold is a key functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the aryl bromide of this compound is an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki reaction creates a carbon-carbon bond by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org The catalytic cycle generally involves three steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is highly valuable for the synthesis of substituted alkynes and has been applied in the creation of pharmaceuticals, natural products, and organic materials. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.org It is a powerful method for synthesizing aryl amines, which are prevalent in many pharmaceutical compounds. wikipedia.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under relatively mild conditions. wikipedia.orgacsgcipr.org

Interactive Data Table: Cross-Coupling Reactions at the Bromine Substituent

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Structure | Product Class |

|---|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative | |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N |  |

Arylalkyne derivative |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu |  |

Diaryl/Alkyl amine |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. fishersci.co.uk Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (in this case, bromine). libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org

In the case of this compound, the thiochroman ring system lacks strong electron-withdrawing groups. The primary amine at the 4-position is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr at the 6-position is generally considered unfavorable under standard conditions. Forcing conditions, such as high temperatures and very strong nucleophiles, might induce a reaction, but the yields are often low, and alternative mechanisms, such as those involving benzyne (B1209423) intermediates, could come into play. fishersci.co.uk

Modifications of the Thiochroman Ring System

The thiochroman ring, a sulfur-containing heterocycle, is a key structural motif that imparts distinct electronic and steric properties to the molecule. The sulfur atom, in particular, is susceptible to various chemical modifications that can significantly alter the compound's properties and biological activity.

Oxidation Reactions (e.g., sulfoxide (B87167), sulfone formation)

The sulfur atom in the thiochroman ring of this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. These oxidation reactions are fundamental transformations in sulfur chemistry and are crucial for modifying the electronic and steric characteristics of the molecule, which can, in turn, influence its biological activity. The presence of an electron-withdrawing group at the 6-position, such as bromine, can enhance the reactivity of the thiochroman ring in certain reactions.

The oxidation of thiochroman derivatives to their sulfoxide and sulfone forms is a common strategy to enhance molecular diversity. For instance, carbohydrate-fused thiochroman derivatives have been oxidized to their sulfoxide and sulfone forms to explore their anti-malarial activity. This highlights the importance of sulfur oxidation in modulating the pharmacological profile of thiochroman-based compounds.

The general mechanism for the oxidation of sulfides to sulfoxides and subsequently to sulfones involves the use of various oxidizing agents. Common reagents include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. The reaction proceeds through a stepwise oxidation of the sulfur atom.

Table 1: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product | Oxidation State of Sulfur |

| This compound | Mild Oxidant (e.g., H₂O₂) | This compound 1-oxide (Sulfoxide) | +1 |

| This compound | Strong Oxidant (e.g., KMnO₄) | This compound 1,1-dioxide (Sulfone) | +2 |

Ring Opening and Rearrangement Reactions

The thiochroman ring system is generally stable; however, under specific conditions, it can undergo ring opening or rearrangement reactions. These transformations are often driven by the relief of ring strain or by the formation of more stable products. While specific examples for this compound are not extensively documented in the public domain, general principles of thiochromene and thiochroman chemistry can provide insights into its potential reactivity.

Ring-opening reactions of thiochromenes, the unsaturated analogs of thiochromans, have been achieved using epoxides or aziridines. These reactions demonstrate that the sulfur heterocycle can be cleaved under certain nucleophilic or electrophilic conditions. Ring transformation reactions, a "scrap and build" approach, can also be employed to synthesize new ring systems from existing ones.

Rearrangement reactions are also a key aspect of thiochroman chemistry. For instance, the synthesis of thiochroman-4-ones, the precursors to this compound, can involve ring transformations of other heterocyclic systems.

Reaction Mechanisms Pertinent to this compound Transformations

Understanding the reaction mechanisms is crucial for predicting the outcome of chemical transformations and for designing new synthetic routes. While specific mechanistic studies on this compound are limited, the mechanisms of related reactions provide a valuable framework.

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgorganicreactions.org This rearrangement could be relevant in the context of modifying the 4-position of the thiochroman ring. For example, the oxime of 6-bromothiochroman-4-one (B177317) could potentially undergo a Beckmann rearrangement to yield a lactam, thereby expanding the heterocyclic ring. The reaction is typically acid-catalyzed and proceeds through the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org

The Schmidt reaction provides another route for ring expansion or the introduction of a nitrogen atom into a cyclic ketone. wikipedia.orgyoutube.comyoutube.comorganic-chemistry.orgchimia.ch The reaction of a ketone with hydrazoic acid under acidic conditions can lead to the formation of a lactam. In the case of 6-bromothiochroman-4-one, a Schmidt reaction could potentially yield the corresponding seven-membered ring lactam. The mechanism involves the nucleophilic addition of the azide (B81097) to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas. wikipedia.org

The mechanisms of electrophilic addition and nucleophilic ring opening are also pertinent to the reactivity of the thiochroman system. The sulfur atom can act as a nucleophile, and the aromatic ring can undergo electrophilic substitution, although the bromine atom at the 6-position will influence the regioselectivity of such reactions. Ring opening of related sulfur heterocycles can be initiated by nucleophiles, often under basic or acidic conditions, leading to a variety of functionalized products. rsc.orgnih.govchemistrysteps.comyoutube.com

Spectroscopic and Analytical Methodologies for Characterization of 6 Bromothiochroman 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 6-Bromothiochroman-4-amine by mapping the carbon and hydrogen framework.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the thiochroman (B1618051) ring, and the amine protons. The electronegativity of adjacent sulfur and nitrogen atoms, along with the anisotropic effects of the aromatic ring, significantly influences the chemical shifts of the aliphatic protons.

¹³C NMR: Carbon-13 NMR spectroscopy complements the proton data by identifying the number of chemically non-equivalent carbon atoms and their respective environments (e.g., aromatic, aliphatic, attached to a heteroatom). libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which means that a distinct peak for almost every carbon atom can be observed, avoiding the signal overlap that can sometimes occur in proton spectra. libretexts.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings within the molecule, helping to trace the connections through the aliphatic ring, while HSQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of signals in both ¹H and ¹³C spectra.

Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-5 | ~7.4 | d | Aromatic proton adjacent to the bromine atom. |

| H-7 | ~7.2 | dd | Aromatic proton coupled to H-5 and H-8. |

| H-8 | ~7.0 | d | Aromatic proton adjacent to the sulfur-containing ring. |

| H-4 | ~4.2 | t or dd | Methine proton on the carbon bearing the amine group. |

| H-2 | ~3.1 - 3.3 | m | Methylene protons adjacent to the sulfur atom. |

| H-3 | ~2.1 - 2.3 | m | Methylene protons adjacent to the chiral center (C-4). |

| NH₂ | ~1.5 - 3.0 | br s | Amine protons; chemical shift can vary with concentration and solvent. |

Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O, C=C, Aromatic C | 100 - 150 | Aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) fall in this region. libretexts.org The carbon bearing the bromine (C-6) would be shifted upfield compared to the others. libretexts.org |

| C-O, C-N | 50 - 100 | The carbon attached to the amine group (C-4) is expected in this range. libretexts.org |

| C-C, C-H | 0 - 50 | The aliphatic carbons of the thiochroman ring (C-2, C-3) are expected in this upfield region. libretexts.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a molecule. For this compound, MS analysis provides the mass-to-charge ratio (m/z) of the molecular ion, confirming its molecular formula. Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis provides structural information by breaking the molecule into smaller, charged fragments. For aliphatic amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This process results in the formation of a stable, nitrogen-containing cation. libretexts.orgyoutube.com

Expected Key Fragments in the Mass Spectrum of this compound

| Fragment (m/z) | Identity | Notes |

|---|---|---|

| 273/275 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 194 | [M - Br]⁺ | Loss of a bromine radical. |

| 244/246 | [M - CH₂NH]⁺ | Result of alpha-cleavage and rearrangement. |

| 215/217 | [Br-C₆H₃-CH=CH₂]⁺ | Fragment corresponding to the brominated styrene-like cation after ring opening. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of functional groups.

For this compound, IR spectroscopy is particularly useful for identifying the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic portions, and C-N, C-S, and C-Br bonds. Primary amines typically show two distinct N-H stretching bands. wpmucdn.com Raman spectroscopy can also be effective, particularly for the symmetric vibrations of the aromatic ring and the C-S bond, which may be weak in the IR spectrum.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Two bands (symmetric and asymmetric) are expected for a primary amine. wpmucdn.com |

| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch | 2850 - 2960 | Characteristic of sp³ C-H bonds in the thiochroman ring. |

| N-H Bend (Amine) | 1580 - 1650 | Scissoring vibration of the -NH₂ group. |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands indicating the presence of the benzene ring. |

| C-N Stretch | 1250 - 1350 | Vibration of the bond between the aliphatic ring and the amine group. |

| C-S Stretch | 600 - 800 | Vibration of the carbon-sulfur bond within the heterocyclic ring. |

| C-Br Stretch | 500 - 650 | Located in the far-infrared region of the spectrum. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure, particularly the conjugated systems within the molecule.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the brominated benzene ring. The presence of the sulfur atom and the amino group as auxochromes (groups that modify the absorption of a chromophore) will cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The primary absorptions are expected to be π→π* transitions associated with the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to calculate the precise coordinates of each atom. nih.gov

For this compound, a successful crystallographic analysis would provide:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths and bond angles for all atoms.

The conformation of the thiochroman ring (e.g., chair, boat).

Information on intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing. researchgate.net

This technique yields a detailed structural model, validating the assignments made by other spectroscopic methods.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile compounds like aromatic amines. thermofisher.com For this compound, a reversed-phase HPLC method would typically be employed.

Stationary Phase: A nonpolar column, such as a C18 (octadecylsilyl) column.

Mobile Phase: A polar solvent mixture, commonly acetonitrile and water or methanol and water, often with a pH modifier like acetic acid or trifluoroacetic acid to ensure the amine is in a consistent protonation state.

Detection: A UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm).

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Amines can sometimes exhibit poor peak shapes (tailing) in GC due to their polarity and tendency to interact with the column. vt.edu To overcome this, derivatization is often employed to convert the polar amine into a less polar, more volatile derivative. vt.eduresearchgate.net Alternatively, specialized basic columns designed for amine analysis can be used. labrulez.com

Column: A polar or base-deactivated capillary column.

Carrier Gas: An inert gas such as helium or nitrogen.

Detector: A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) for combined separation and identification.

Computational and Theoretical Chemistry Studies of 6 Bromothiochroman 4 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the behavior of 6-Bromothiochroman-4-amine. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict its properties with a high degree of accuracy. These calculations are typically performed using specific basis sets, such as 6-31G* or 6-311++G(d,p), to approximate the molecular orbitals.

Geometric Optimization and Conformation Analysis

The first step in most quantum chemical studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometric optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Conformational analysis is also crucial for flexible molecules. Different spatial arrangements of atoms, or conformers, can exist, and computational methods can predict their relative stabilities. For this compound, the orientation of the amine group and the puckering of the thiochroman (B1618051) ring system would be key areas of investigation. The identification of the global minimum energy conformer is essential for subsequent property calculations.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of potential sites for chemical reactions. For this compound, the MEP would likely show negative potential around the nitrogen and sulfur atoms and the bromine atom, indicating their nucleophilic character, while positive potential might be found around the hydrogen atoms of the amine group.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 2.1 |

Vibrational Frequency Analysis

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. nih.gov A frequency calculation is typically performed on the optimized geometry. The results not only help in the interpretation of experimental spectra but also confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies). nih.gov For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-Br stretching, and various vibrations associated with the thiochroman ring.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can explore the dynamic behavior of this compound over time. By solving Newton's equations of motion, MD simulations can model the conformational changes and intermolecular interactions of the molecule in different environments, such as in solution. This allows for a more comprehensive analysis of the conformational landscape and the identification of preferred conformations and the energy barriers between them.

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in studying reaction mechanisms. For reactions involving this compound, computational methods can be used to map out the entire reaction pathway, from reactants to products. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, providing valuable information about the reaction kinetics.

Prediction of Reactivity and Selectivity using Computational Models

By analyzing the electronic structure and other calculated parameters, computational models can predict the reactivity and selectivity of this compound in various chemical reactions. For instance, Fukui functions can be calculated to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. These predictions can guide the design of new synthetic routes and help in understanding the outcomes of chemical transformations.

In Silico Screening and Virtual Library Design for Thiochroman Derivatives

Computational chemistry has emerged as a powerful tool in modern drug discovery, enabling the rapid screening of vast chemical libraries and the rational design of novel bioactive compounds. For thiochroman derivatives, including this compound, in silico screening and the design of virtual libraries are pivotal strategies to explore their therapeutic potential and to identify lead compounds with optimized activity and selectivity.

In silico screening, also known as virtual screening, involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target, such as a protein or enzyme. This approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS) by prioritizing a smaller, more promising subset of compounds for experimental testing.

Virtual library design, a closely related concept, focuses on the creation of large, diverse, and synthetically accessible chemical libraries based on a common scaffold. chemaxon.com For thiochroman derivatives, the thiochroman core serves as this central scaffold, which can be systematically modified with various functional groups at different positions to generate a vast array of virtual compounds. These libraries can then be screened in silico against one or more biological targets to identify derivatives with predicted high affinity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. jchr.org

The design of a virtual library based on the this compound scaffold would involve the systematic variation of substituents at key positions of the thiochroman ring system. For instance, modifications could be explored at the amino group at position 4, the phenyl ring, or even by replacing the bromine atom at position 6 with other functional groups. Structure-activity relationship (SAR) studies on related thiochroman-4-one (B147511) derivatives have indicated that electron-withdrawing groups at the 6th position can enhance antifungal activity, suggesting the importance of this position for biological interactions. nih.gov Specifically, fluorine substitution at the C-6 position has been shown to increase leishmanicidal activity. nih.gov

The general workflow for in silico screening and virtual library design of thiochroman derivatives typically involves the following steps:

Target Identification and Preparation: The three-dimensional structure of the biological target is obtained, either from experimental methods like X-ray crystallography or through homology modeling.

Scaffold Selection and Library Enumeration: The thiochroman scaffold is chosen as the core structure. A virtual library is then generated by adding a variety of chemical substituents to this core. chemaxon.comresearchgate.net

Docking and Scoring: The virtual library of thiochroman derivatives is then "docked" into the active site of the target protein using molecular docking software. Algorithms predict the preferred binding orientation of each molecule and assign a score based on the predicted binding affinity. nih.gov

Filtering and Hit Selection: Compounds are filtered based on their docking scores, predicted ADMET properties, and synthetic feasibility. The top-ranked compounds, or "hits," are then selected for further investigation. nih.gov

The following interactive table provides a hypothetical example of a small virtual library based on a thiochroman scaffold and the types of data that would be generated during an in silico screening campaign.

| Compound ID | Scaffold | R1-Substituent (Position 4) | R2-Substituent (Position 6) | Docking Score (kcal/mol) | Predicted LogP | Predicted Aqueous Solubility (logS) |

| THIO-001 | Thiochroman | -NH2 | -Br | -8.5 | 2.8 | -3.2 |

| THIO-002 | Thiochroman | -NHCH3 | -Br | -8.9 | 3.1 | -3.5 |

| THIO-003 | Thiochroman | -N(CH3)2 | -Br | -9.2 | 3.4 | -3.8 |

| THIO-004 | Thiochroman | -NH2 | -Cl | -8.3 | 2.6 | -3.1 |

| THIO-005 | Thiochroman | -NH2 | -F | -8.1 | 2.4 | -2.9 |

| THIO-006 | Thiochroman | -NHC2H5 | -Br | -9.1 | 3.5 | -3.7 |

Detailed Research Findings:

While specific computational studies on this compound are not extensively documented in publicly available literature, research on analogous thiochroman structures provides valuable insights. For example, molecular docking studies on thiochroman-4-one derivatives have been instrumental in understanding their binding modes with various enzymes. nih.govnih.gov These studies often reveal key hydrogen bonding and hydrophobic interactions that contribute to the compounds' biological activity.

Furthermore, the principles of scaffold-based virtual screening have been successfully applied to discover inhibitors for a variety of targets. nih.gov By focusing on a common chemical core, researchers can efficiently explore a vast chemical space to identify novel and potent modulators of biological function. nih.gov The application of these computational methodologies to a virtual library derived from this compound would undoubtedly accelerate the discovery of new therapeutic agents.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Thiochroman 4 Amine Derivatives

Principles and Methodologies in SAR/QSAR for Thiochroman (B1618051) Scaffolds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational pillars in medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. nih.gov For the thiochroman scaffold, a sulfur-containing heterocycle, these analyses provide critical insights into how molecular modifications can enhance potency and target specificity. rsc.org SAR is a qualitative approach that identifies key functional groups and structural motifs responsible for a compound's biological effects. For instance, studies on thiochroman-4-one (B147511) derivatives have shown that the introduction of specific substituents at various positions on the ring system can dramatically alter their antimicrobial or anticancer activities. rsc.orgresearchgate.net

QSAR, on the other hand, quantifies this relationship by developing mathematical models. nih.gov These models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are described by molecular descriptors. nih.gov For thiochroman scaffolds, QSAR methodologies involve:

Data Set Compilation: Assembling a series of thiochroman derivatives with experimentally determined biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Model Development: Employing statistical methods to build a predictive model that links the descriptors to the observed activity.

Model Validation: Rigorously testing the model's predictive power and robustness.

These principles allow researchers to predict the activity of novel thiochroman derivatives, thereby guiding the synthesis of more effective compounds. rsc.orgrsc.org

Influence of the Bromine Substituent on Molecular Interactions and Theoretical Activity Profiles

The presence of a bromine atom at the 6-position of the thiochroman ring in 6-Bromothiochroman-4-amine is expected to significantly influence its molecular interactions and theoretical activity profile. Halogen atoms, like bromine, can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This can lead to specific and directional interactions with electron-rich atoms like oxygen or nitrogen in a biological target, potentially enhancing binding affinity.

From a physicochemical standpoint, bromine increases the lipophilicity of the molecule, which can impact its ability to cross cell membranes and its metabolic stability. QSAR models for other halogenated pollutants have demonstrated the importance of descriptors related to molecular size and hydrophobicity in predicting biological interactions. nih.govaimspress.com Therefore, the bromine atom in this compound is a critical determinant of its potential biological function, influencing both its pharmacokinetic and pharmacodynamic properties.

Impact of the Amine Functionality on Ligand-Target Interactions (Theoretical)

The amine group at the 4-position is a crucial functional group that is likely to play a significant role in the theoretical ligand-target interactions of this compound. Amines are versatile in their ability to engage in several types of non-covalent interactions, which are fundamental to molecular recognition at a receptor binding site. cambridgemedchemconsulting.com

At physiological pH, the primary amine group can be protonated, acquiring a positive charge. This allows it to form strong ionic interactions, or salt bridges, with negatively charged residues in a protein target, such as aspartic acid or glutamic acid. cambridgemedchemconsulting.com These electrostatic interactions are long-range and can be a major contributor to the initial binding of the ligand to the receptor.

Moreover, the amine group is an excellent hydrogen bond donor. nih.govyoutube.com The hydrogen atoms attached to the nitrogen can form hydrogen bonds with electronegative atoms like oxygen or nitrogen on the receptor. unina.it These interactions are highly directional and specific, contributing significantly to the binding affinity and selectivity of the compound. unina.itmdpi.com The ability of the amine to act as a hydrogen bond donor is a key feature in the pharmacophore of many biologically active molecules. nih.gov

Stereochemical Considerations in SAR for this compound Derivatives

The carbon atom at the 4-position of the thiochroman ring, to which the amine group is attached, is a chiral center. This means that this compound can exist as a pair of enantiomers (R and S forms). Stereochemistry is a critical factor in SAR, as biological systems, such as receptors and enzymes, are themselves chiral. Consequently, different enantiomers of a compound can exhibit vastly different biological activities. nih.govunife.it

For thiochroman derivatives, it has been demonstrated that the specific stereoisomeric configuration plays a vital role in determining their interaction with biological targets and their resulting activity. nih.gov For example, studies on thiochroman analogues as modulators of AMPA receptors have shown that both enantiomers can interact with the receptor, but their affinity and modulatory effects can differ. nih.gov The spatial arrangement of the amine and bromo-substituted phenyl groups will dictate how effectively each enantiomer can fit into a chiral binding pocket and form the necessary interactions for a biological response.

Therefore, the separation and individual biological evaluation of the enantiomers of this compound would be essential to fully understand its SAR. nih.govmdpi.com The determination of the absolute configuration of the more active enantiomer would provide crucial information for the design of more potent and selective analogues.

Computational Approaches to SAR/QSAR Modeling

Computational methods are indispensable tools in modern drug discovery and are central to performing SAR and QSAR analyses for compounds like this compound. These approaches allow for the in-silico prediction of biological activity, helping to prioritize compounds for synthesis and testing.

Molecular Descriptors and Feature Selection

The foundation of any QSAR model is the numerical representation of molecular structures using molecular descriptors. researchgate.net For a molecule like this compound, a wide array of descriptors can be calculated to capture its structural and physicochemical properties. These can be categorized as:

| Descriptor Category | Examples | Relevance to this compound |

| 1D Descriptors | Molecular Weight, Atom Counts | Basic properties influencing size and composition. |

| 2D Descriptors | Topological Indices (e.g., Connectivity Indices), 2D Autocorrelation | Describe atomic connectivity and branching. |

| 3D Descriptors | Molecular Volume, Surface Area, Shape Indices | Relate to the molecule's size and shape, which are crucial for receptor fit. |

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA), pKa | Important for absorption, distribution, metabolism, and excretion (ADME) properties. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Describe the electronic distribution and reactivity of the molecule. |

Interactive Data Table: Key Molecular Descriptors Use the search bar to filter descriptors.

Feature selection is a critical subsequent step where the most relevant descriptors for predicting the biological activity are identified. This process reduces the dimensionality of the data and helps to avoid overfitting the model.

Machine Learning and Statistical Models in QSAR

Once relevant descriptors have been selected, various statistical and machine learning methods can be used to build the QSAR model. These models aim to find a mathematical function that accurately maps the descriptors to the biological activity.

Commonly used methods include:

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors).

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): A machine learning algorithm that can be used for both classification (active/inactive) and regression tasks. It works by finding the optimal hyperplane that separates data points into different classes.

Random Forest (RF): An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex non-linear relationships between molecular descriptors and biological activity.

The development of robust and predictive QSAR models for thiochroman derivatives, including this compound, can significantly accelerate the drug discovery process by enabling the virtual screening of large compound libraries and the rational design of new, more potent molecules.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are powerful computational tools used in medicinal chemistry to understand the relationship between the structural properties of molecules and their biological activities. Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods are instrumental in guiding the rational design of new, more potent therapeutic agents by generating predictive models based on the three-dimensional characteristics of a series of compounds.

While specific 3D-QSAR studies focusing exclusively on this compound were not prominently found in the reviewed literature, the principles of CoMFA and CoMSIA are broadly applicable to this class of compounds. These analyses typically involve the following steps:

Selection of a Training Set: A series of thiochroman-4-amine derivatives with a range of biological activities is selected.

Molecular Modeling and Alignment: The 3D structures of the molecules in the training set are generated and aligned based on a common scaffold or a pharmacophore model.

Calculation of Molecular Fields/Indices:

CoMFA: Calculates steric and electrostatic fields around the aligned molecules. These fields represent the interaction energies between the molecules and a probe atom.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular properties.

Statistical Analysis: Partial least squares (PLS) regression is commonly used to correlate the variations in the calculated fields with the variations in biological activity.

Model Validation: The predictive power of the generated model is assessed using various statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

Contour Map Generation: The results are visualized as 3D contour maps, which highlight the regions where modifications to the molecular structure are likely to increase or decrease biological activity.

For a hypothetical 3D-QSAR study on a series of thiochroman-4-amine derivatives, including this compound, the contour maps would provide valuable insights. For instance, a CoMFA steric contour map might show a green polyhedron near the 6-position of the thiochroman ring, indicating that bulky substituents in this region are favorable for activity. Conversely, a yellow polyhedron would suggest that steric hindrance in that area is detrimental. Similarly, electrostatic contour maps would indicate regions where positive or negative charges are preferred.

The CoMSIA analysis would provide additional layers of information. For example, hydrophobic contour maps could highlight areas where lipophilic groups enhance activity, while hydrogen bond donor and acceptor maps would pinpoint locations for potential hydrogen bonding interactions with the biological target.

A summary of typical statistical parameters obtained from CoMFA and CoMSIA studies on related heterocyclic compounds is presented in the table below. These values are indicative of the robustness and predictive capability of such models.

| 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Estimate (SEE) | F-statistic | Predictive r² (r²_pred) |

| CoMFA | > 0.5 | > 0.9 | Low | High | > 0.6 |

| CoMSIA | > 0.5 | > 0.9 | Low | High | > 0.6 |

These models, once validated, can be used to predict the biological activity of newly designed thiochroman-4-amine derivatives, thereby prioritizing the synthesis of the most promising candidates.

Theoretical Insights into Potential Biological Target Engagement Mechanisms (Mechanistic Focus)

The therapeutic potential of thiochroman-4-amine derivatives, including this compound, is intrinsically linked to their ability to interact with specific biological targets at the molecular level. While direct experimental evidence for the specific targets of this compound is limited in the available literature, computational and theoretical studies on related thiochroman structures provide valuable insights into their potential mechanisms of action.

Molecular docking and molecular dynamics simulations are key computational techniques used to predict and analyze the binding of small molecules to the active sites of biological macromolecules such as proteins and enzymes. These methods can elucidate the specific interactions that stabilize the ligand-target complex and drive the biological response.

For thiochroman-4-amine derivatives, several classes of biological targets have been suggested based on their structural similarity to known bioactive molecules. These include, but are not limited to, enzymes, receptors, and other proteins involved in various disease pathways.

A hypothetical molecular docking study of this compound with a potential protein target would involve the following:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to predict the most favorable binding pose of the ligand within the active site of the protein.

Analysis of Interactions: The resulting complex would be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Based on studies of similar heterocyclic compounds, the thiochroman scaffold of this compound likely engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket of a target protein. The amine group at the 4-position is a potential hydrogen bond donor and can also participate in ionic interactions if protonated. The bromine atom at the 6-position can influence the electronic properties of the aromatic ring and may engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

For instance, in the context of anti-leishmanial activity, thiochroman-4-one derivatives have been investigated as potential inhibitors of enzymes crucial for the parasite's survival. Computational studies on these compounds have suggested that the thiochroman core can interact with key amino acid residues in the active site of enzymes like trypanothione (B104310) reductase. It can be hypothesized that this compound could engage with such targets through a combination of the interactions described above.

The table below summarizes the potential types of molecular interactions that could be involved in the binding of this compound to a biological target, based on its structural features.

| Structural Feature of this compound | Potential Type of Interaction | Potential Interacting Partner in a Biological Target |

| Thiochroman Ring System | Hydrophobic Interactions | Nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine) |

| Amine Group (-NH₂) at C4 | Hydrogen Bonding (Donor), Ionic Interactions | Amino acid residues with hydrogen bond acceptor groups (e.g., Aspartate, Glutamate, Serine, Threonine), Acidic residues |

| Bromine Atom (-Br) at C6 | Halogen Bonding, Hydrophobic Interactions | Electron-rich atoms (e.g., oxygen, nitrogen), Aromatic amino acid residues |

| Sulfur Atom in the Ring | van der Waals Interactions | Various amino acid residues |

Further molecular dynamics simulations could provide a more dynamic picture of the binding event, revealing the stability of the ligand-protein complex over time and the conformational changes that may occur upon binding. These theoretical insights are crucial for understanding the mechanism of action and for the rational design of more effective and selective thiochroman-4-amine-based therapeutic agents.

6 Bromothiochroman 4 Amine As a Synthetic Scaffold and Precursor in Advanced Chemical Synthesis

Utility in Heterocyclic Synthesis

The inherent reactivity of the amine and the potential for functionalization at the bromine-substituted position make 6-Bromothiochroman-4-amine a versatile building block for the synthesis of various heterocyclic systems.

The primary amine of this compound serves as a key functional group for the construction of fused heterocyclic systems. This can be achieved through various synthetic strategies, including annulation reactions where the amine participates in ring-forming processes with suitable bifunctional reagents. For instance, reaction with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) or pyridine (B92270) rings, which are prevalent in many biologically active molecules.

One of the well-established methods for the synthesis of fused nitrogen-containing heterocycles is the Pictet-Spengler reaction wikipedia.orgnrochemistry.comjk-sci.com. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization wikipedia.orgnrochemistry.com. While this compound is not a β-arylethylamine, analogous intramolecular cyclizations of its derivatives, after appropriate modification of the amine, could potentially lead to the formation of fused ring systems. For example, conversion of the amine to a suitable imine followed by an intramolecular electrophilic substitution onto the aromatic ring could be a viable strategy. The success of such reactions is often influenced by the electron-donating or withdrawing nature of the substituents on the aromatic ring jk-sci.com.

The synthesis of fused pyrimidines from amino-substituted heterocycles is a common strategy in medicinal chemistry rsc.orgdntb.gov.uasciencescholar.usnih.gov. In a general sense, an amino group can react with various three-carbon synthons to construct the pyrimidine ring. For this compound, this could involve a condensation reaction with a β-dicarbonyl compound or a related species to form a fused dihydropyrimidine, which could be subsequently oxidized to the aromatic pyrimidine.

Table 1: Potential Reactions for Fused Ring Synthesis with this compound

| Reaction Type | Reagents | Potential Fused System |

| Annulation | α,β-Unsaturated Ketones | Fused Pyridine |

| Condensation | β-Dicarbonyl Compounds | Fused Pyrimidine |

| Pictet-Spengler-type | Aldehydes/Ketones (after derivatization) | Fused Tetrahydroisoquinoline-like |

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their three-dimensional structures. The amine functionality of this compound can be a key handle in the synthesis of spirocyclic systems.

One approach involves multicomponent reactions (MCRs). For example, a three-component reaction between this compound, an aldehyde, and a suitable third component with two reactive sites could lead to the formation of a new ring that is spiro-fused to the thiochroman (B1618051) core.

Another strategy is through cycloaddition reactions. The amine could be converted into a dipole, such as a nitrone, which could then undergo a 1,3-dipolar cycloaddition with a dipolarophile tethered to the thiochroman ring, leading to a spirocyclic isoxazolidine (B1194047) nih.govmdpi.com. Alternatively, the amine could be part of a dienophile in a Diels-Alder reaction with a diene, although this is a less common approach for spirocycle formation from amines.

The Pictet-Spengler reaction can also be adapted to form spirocycles. The reaction of an appropriate tryptamine (B22526) derivative with a cyclic ketone can lead to a spirocyclic indole (B1671886) alkaloid scaffold wikipedia.orgnih.gov. While not a direct application of this compound, this illustrates the principle of using an amine and a cyclic ketone to generate a spirocenter.

Role in the Design and Synthesis of Complex Molecular Architectures

The term "complex molecular architectures" encompasses molecules with intricate three-dimensional structures, multiple stereocenters, and a high degree of functional group density. This compound can serve as a starting scaffold for the synthesis of such molecules due to its combination of a rigid bicyclic core and two distinct points for further chemical elaboration: the amine and the bromo-substituent.

The bromine atom can be utilized in a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to introduce diverse aryl, heteroaryl, or alkyl groups. This allows for the systematic exploration of the chemical space around the thiochroman core. The amine group, as previously discussed, can be used to build additional rings or to introduce other functional groups through acylation, alkylation, or reductive amination.

The stereochemistry of the 4-amino group also provides a handle for diastereoselective reactions, enabling the synthesis of complex molecules with defined three-dimensional arrangements.

Application in Chemical Library Synthesis and Diversification Strategies

Chemical library synthesis is a cornerstone of modern drug discovery, allowing for the rapid generation of a large number of structurally related compounds for biological screening. This compound is a suitable scaffold for parallel synthesis and the creation of focused chemical libraries.

The two points of diversification, the amine and the bromine, allow for a combinatorial approach to library synthesis. For example, a library could be generated by reacting a set of acylating agents with the amine group, followed by a set of boronic acids in a Suzuki coupling at the bromine position. This "two-dimensional" diversification strategy can quickly generate a large and diverse set of compounds from a single starting scaffold. The use of solid-phase synthesis techniques could further streamline the process of library creation and purification.

Precursor for Advanced Organic Materials Research (Theoretical Potential)

The electronic properties of the thiochroman ring system, coupled with the potential for extensive conjugation through functionalization at the 6-bromo position, suggest a theoretical potential for this compound derivatives in the field of advanced organic materials.

Computational studies, such as those employing Density Functional Theory (DFT), could be used to predict the electronic and optical properties of polymers or small molecules derived from this scaffold researchgate.net. For instance, the introduction of electron-rich or electron-poor aromatic groups via cross-coupling reactions at the 6-position could be used to tune the HOMO-LUMO gap of the resulting molecules. This could lead to the development of new organic semiconductors, dyes, or fluorescent probes. The sulfur atom in the thiochroman ring can also influence the electronic properties and intermolecular interactions in the solid state, which is a key factor in the performance of organic electronic devices.

While experimental data on the use of this compound in materials science is limited, the structural features of the molecule provide a strong rationale for its potential in this area.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 6-Bromothiochroman-4-amine

Currently, dedicated research on this compound is not extensively documented in publicly available literature. Its primary role appears to be that of a building block or intermediate in the synthesis of more complex molecules. The presence of the bromine atom at the 6-position and the amine group at the 4-position on the thiochroman (B1618051) core makes it a versatile scaffold for chemical modification. The bromine atom can participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups, while the amine group serves as a key site for derivatization, such as acylation or alkylation.

The thiochroman framework itself is recognized for its presence in a variety of biologically active compounds, exhibiting properties ranging from antimicrobial to anticancer activities. nih.gov Therefore, it is plausible that this compound could serve as a precursor for the development of novel therapeutic agents.

Unexplored Synthetic Routes and Methodological Enhancements

While standard synthetic routes to thiochromans exist, there is considerable scope for exploring more efficient and stereoselective methods for the synthesis of this compound.

One promising approach is the formal [3+3] annulation of aminocyclopropanes with appropriately substituted thiophenols. nih.gov This method offers a direct and convergent route to 4-aminothiochromans under mild conditions with good functional group tolerance. nih.gov Adapting this methodology to use a 4-bromothiophenol (B107966) derivative could provide a streamlined synthesis of the target compound.

Another avenue for exploration is the intramolecular cyclization of functionalized precursors. For instance, the synthesis of thiochroman-4-ones often involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids. nih.gov A subsequent reductive amination of a 6-bromothiochroman-4-one (B177317) intermediate could yield this compound. Further research could focus on optimizing the reaction conditions and exploring asymmetric methods to obtain enantiomerically pure forms of the amine.

Future methodological enhancements could involve the use of flow chemistry for a more controlled and scalable synthesis, or the development of novel catalytic systems that promote the desired transformations with higher efficiency and selectivity.

Advanced Computational Modeling Opportunities

Computational modeling presents a powerful tool for accelerating research into this compound and its derivatives. Density Functional Theory (DFT) and ab-initio methods can be employed to investigate the compound's conformational landscape, electronic properties, and reactivity. researchgate.net Such studies can provide valuable insights into its stability, preferred conformations, and the sites most susceptible to electrophilic or nucleophilic attack, thereby guiding synthetic efforts.

Molecular docking simulations could be utilized to predict the binding affinity and mode of interaction of this compound derivatives with various biological targets. nih.gov This in-silico screening can help identify potential therapeutic applications and prioritize compounds for synthesis and biological evaluation. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies on a library of derivatives could elucidate the key structural features responsible for any observed biological activity, facilitating the design of more potent and selective molecules.

Emerging Areas in Thiochroman Chemistry Relevant to this compound

The broader field of thiochroman chemistry is continually evolving, with several emerging areas holding relevance for the future study of this compound.

Development of Novel Therapeutic Agents: Thiochroman derivatives have recently been explored as potent and oral selective estrogen receptor degraders (SERDs) for the treatment of endocrine-resistant breast cancer. nih.gov The 6-bromo substituent on our target molecule could serve as a handle for introducing functionalities that enhance such activities.

Antimicrobial and Antifungal Applications: The thiochroman scaffold has been incorporated into molecules with significant antibacterial and antifungal properties. nih.govrsc.org By functionalizing the amine group of this compound, novel antimicrobial agents could be developed.

Materials Science: The unique photophysical properties of some sulfur-containing heterocycles suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or chemical sensors. The bromine atom and amine group offer sites for tuning the electronic and photophysical properties of the thiochroman core.

Outlook on the Academic Significance of this compound in Chemical Science

The academic significance of this compound lies in its potential as a versatile and functionalized building block for the synthesis of a wide array of novel compounds. Its strategic placement of reactive functional groups on a privileged heterocyclic scaffold makes it an attractive starting point for both methodological development and the exploration of new chemical space.

As synthetic methodologies become more advanced and our understanding of the biological roles of thiochroman-containing molecules deepens, the demand for well-defined and functionalized building blocks like this compound is expected to grow. Its study can contribute to a more comprehensive understanding of the structure-activity relationships within the thiochroman class of compounds and pave the way for the discovery of new molecules with significant societal impact. In essence, while current research on this specific compound is limited, its future in chemical science appears bright and full of potential.

Q & A

Q. How can researchers balance open data sharing with intellectual property concerns for novel this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.